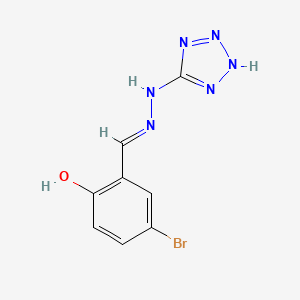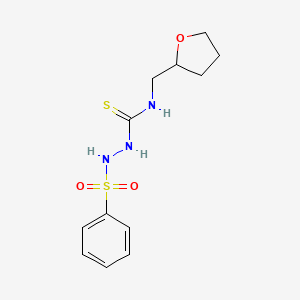
5-bromo-2-hydroxybenzaldehyde 1H-tetrazol-5-ylhydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-2-hydroxybenzaldehyde 1H-tetrazol-5-ylhydrazone is a chemical compound that has been widely used in scientific research. It is a tetrazole-containing derivative of 5-bromo-2-hydroxybenzaldehyde that has been synthesized using various methods. This compound has shown potential in various applications, including as a fluorescent probe, anti-cancer agent, and anti-inflammatory agent.
Mecanismo De Acción
The mechanism of action of 5-bromo-2-hydroxybenzaldehyde 1H-tetrazol-5-ylhydrazone varies depending on its application. As a fluorescent probe, it reacts with ROS to produce a fluorescent product, which can be detected using fluorescence microscopy. As an anti-cancer agent, it induces apoptosis in cancer cells by activating the mitochondrial pathway. As an anti-inflammatory agent, it inhibits the production of inflammatory cytokines by blocking the NF-κB signaling pathway.
Biochemical and Physiological Effects:
5-bromo-2-hydroxybenzaldehyde 1H-tetrazol-5-ylhydrazone has been shown to have various biochemical and physiological effects. As a fluorescent probe, it can be used to detect ROS in cells. As an anti-cancer agent, it induces apoptosis in cancer cells. As an anti-inflammatory agent, it inhibits the production of inflammatory cytokines. Additionally, it has been shown to have antioxidant properties and to inhibit the growth of bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5-bromo-2-hydroxybenzaldehyde 1H-tetrazol-5-ylhydrazone in lab experiments is its unique properties, which make it useful in various applications. Additionally, it is relatively easy to synthesize and can be obtained in large quantities. However, there are also limitations to its use, including its potential toxicity and the need for specialized equipment for its detection.
Direcciones Futuras
There are many potential future directions for the use of 5-bromo-2-hydroxybenzaldehyde 1H-tetrazol-5-ylhydrazone in scientific research. One area of interest is its potential as an anti-cancer agent, as it has been shown to induce apoptosis in cancer cells. Additionally, it may have potential as an anti-inflammatory agent, as it has been shown to inhibit the production of inflammatory cytokines. Further research is also needed to explore its potential as a fluorescent probe for detecting ROS in cells. Finally, there may be potential for the development of new derivatives of 5-bromo-2-hydroxybenzaldehyde 1H-tetrazol-5-ylhydrazone with improved properties for specific applications.
Métodos De Síntesis
There are various methods for synthesizing 5-bromo-2-hydroxybenzaldehyde 1H-tetrazol-5-ylhydrazone. One of the most commonly used methods involves the reaction of 5-bromo-2-hydroxybenzaldehyde with sodium azide in the presence of a catalyst. This reaction results in the formation of 5-bromo-2-hydroxybenzaldehyde azide, which is then reacted with hydrazine hydrate to produce 5-bromo-2-hydroxybenzaldehyde hydrazone. Finally, the tetrazole ring is introduced by reacting the hydrazone with sodium azide in the presence of a catalyst.
Aplicaciones Científicas De Investigación
5-bromo-2-hydroxybenzaldehyde 1H-tetrazol-5-ylhydrazone has been widely used in scientific research due to its unique properties. It has been used as a fluorescent probe for detecting reactive oxygen species (ROS) in cells. It has also been studied for its potential as an anti-cancer agent, as it has been shown to induce apoptosis in cancer cells. Additionally, it has been studied for its anti-inflammatory properties, as it has been shown to inhibit the production of inflammatory cytokines.
Propiedades
IUPAC Name |
4-bromo-2-[(E)-(2H-tetrazol-5-ylhydrazinylidene)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN6O/c9-6-1-2-7(16)5(3-6)4-10-11-8-12-14-15-13-8/h1-4,16H,(H2,11,12,13,14,15)/b10-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMARWCSDKKGUQE-ONNFQVAWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C=NNC2=NNN=N2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Br)/C=N/NC2=NNN=N2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-2-[(E)-(2H-tetrazol-5-ylhydrazinylidene)methyl]phenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{2-[(3-chlorobenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}-N-phenylacetamide](/img/structure/B6088364.png)
![N-[3-(4-fluorophenyl)-2-methyl-6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl]-2-methoxyacetamide](/img/structure/B6088378.png)
![methyl 5-methyl-2-[({2-[(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)carbonyl]hydrazino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B6088385.png)
![ethyl 3-(3-chlorobenzyl)-1-{[(3-ethoxy-3-oxopropyl)amino]carbonyl}-3-piperidinecarboxylate](/img/structure/B6088387.png)
![1-(2,6-difluorobenzyl)-N-methyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6088388.png)

![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-[(3-phenyl-1H-pyrazol-4-yl)methylene]acetohydrazide](/img/structure/B6088396.png)
![N-(4-fluorophenyl)-2-[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)thio]acetamide](/img/structure/B6088408.png)
![1-(4-ethylphenyl)-3-[(4-ethylphenyl)amino]-4,5,6,7-tetrahydrocyclohepta[b]pyrrol-2(1H)-one](/img/structure/B6088424.png)
![N-[3-(4-fluorophenyl)-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]acetamide](/img/structure/B6088432.png)
![4-{6-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]-4-pyrimidinyl}morpholine](/img/structure/B6088448.png)
![6-{3-[2-(1-naphthylmethyl)-4-morpholinyl]-3-oxopropyl}-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B6088456.png)
![1-[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]-N-(3-pyridinylmethyl)-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B6088459.png)